
6-Dehydro Prednisolone
Vue d'ensemble
Description
6-Dehydro Prednisolone (CAS 2427-64-7) is a synthetic corticosteroid with the molecular formula C₂₁H₂₆O₅ and a molecular weight of 358.43 g/mol. Its structure features a pregnane backbone with a 1,4,6-triene system and hydroxyl groups at positions 11, 17, and 21. The compound’s LogP value of 1.33 indicates moderate lipophilicity, while its topological polar surface area (94.83 Ų) suggests moderate solubility in aqueous environments . Its melting point ranges from 218–222°C, reflecting stability under standard conditions.
Méthodes De Préparation
The foundational approach to synthesizing 6-dehydro prednisolone involves a 10-step sequence starting from hydrocortisone (1), as detailed in Scheme 8 of the PMC study . This method prioritizes the systematic introduction of functional groups at the 6-position while safeguarding reactive hydroxyl groups through protective strategies.
Protection of Hydroxyl Groups and Ketal Formation
The initial steps focus on protecting the 21-OH and 17-OH groups of hydrocortisone (1) as a bismethylene dioxyether (41) using formaldehyde and concentrated HCl in chloroform . Concurrently, the 3-keto group is converted to a cyclic ketal, inducing a spontaneous shift of the 4,5-double bond to the 5,6-position (42). This rearrangement is critical for subsequent functionalization at the 6-position.
Epoxidation and Nucleophilic Ring Opening
Epoxidation of the 5,6-double bond in 42 using m-chloroperbenzoic acid yields a 1:1 mixture of α- and β-epoxide isomers (43). The α-epoxide undergoes nucleophilic ring opening with vinyl magnesium bromide, producing alcohol 44. This step introduces a hydroxyl group adjacent to the 6-position, setting the stage for oxidation .
Oxidation and Esterification
RhCl₃-NaIO₄-mediated oxidation of the terminal alkene in 44 generates carboxylic acid 45. Esterification with diazomethane in methanol converts the acid to its methyl ester, facilitating downstream manipulations. Deprotection of the cyclic ketal with 2N H₂SO₄ in acetone restores the 3-keto group, while dehydration of the 5α-OH group in methanolic KOH establishes the 5,6-double bond (46α/β) .
Final Oxidation and Deprotection
Selenium dioxide (SeO₂) oxidation at the 1,2-position introduces an additional double bond, yielding intermediate 47. Reduction of the 11-ketone with NaBH₄ restores the 11β-hydroxyl group, and aqueous formic acid-mediated deprotection releases the final product: a 3:1 mixture of prednisolone 6-carboxylate derivatives (48α/β) . This method achieves an overall yield of approximately 65–70%, with HPLC purity exceeding 99% after recrystallization .
Dehydration Strategies Involving Sulfur Trioxide (SO₃)
A patent by CN109734764B outlines an alternative route emphasizing dehydration at the 17α-position, though its principles are adaptable to 6-dehydro synthesis. While the primary focus is 17α-dehydroxyacetate prednisolone, the methodology provides insights into SO₃-mediated dehydration, a reaction applicable to other steroid positions.
Selective Protection of Hydroxyl Groups
Prednisolone acetate undergoes 11β-hydroxyl protection via trimethylchlorosilane (TMSCl) in the presence of pyridine, yielding 11-trimethylsilyletherified prednisolone acetate. This step achieves >98% selectivity, avoiding undesired esterification at the 21-OH group .
SO₃-Mediated Dehydration
The protected intermediate is treated with SO₃ gas in DMF at 40–45°C, inducing dehydration. This reaction proceeds via acid-catalyzed elimination, with SO₃ acting as both a Lewis acid and dehydrating agent. The process achieves 65–70% yield for 17α-dehydroxyacetate prednisolone, suggesting potential applicability to 6-position dehydration if analogous hydroxyl groups are activated .
Hydrolysis and Deprotection
Post-dehydration, 6N hydrochloric acid hydrolyzes the TMS ether, restoring the 11β-hydroxyl group. Neutralization, solvent recovery, and recrystallization in lower alcohols yield the final product with >99% HPLC purity .
Comparative Analysis of Methodologies
The multi-step route offers precise control over 6-position functionalization but demands extensive purification to resolve isomers. In contrast, the SO₃ method simplifies the synthesis but requires optimization for regioselective dehydration at the 6-position.
Challenges in Steroid Functionalization
Analyse Des Réactions Chimiques
Structural and Molecular Characteristics
6-Dehydro Prednisolone (CHO, molecular weight 358.4 g/mol) is distinguished by a double bond at positions 6 and 7 (Δ-prednisolone) and retains the core glucocorticoid skeleton. Key functional groups include:
-
3-keto group (C3=O)
-
11β-hydroxy group
-
17α-hydroxy group
-
20-keto group
Property | Value |
---|---|
IUPAC Name | (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene |
Canonical SMILES | C[C@]12CC@HC@HCC1=CC(=O)C=C3C2=CC=C4[C@@]3(C)CCC@HC4 |
InChI Key | HOYYRILTTRZHTJ-JZYPGELDSA-N |
These structural features dictate its reactivity, particularly in redox and substitution reactions .
Metabolic and Synthetic Reactions
As a human urinary metabolite of prednisolone, this compound forms via enzymatic dehydrogenation. Key pathways include:
-
Dehydrogenation at C6-C7 : Catalyzed by hepatic enzymes (e.g., 11β-hydroxysteroid dehydrogenase), introducing the double bond .
-
Oxidation of Hydroxyl Groups : The 11β-hydroxy group may oxidize to a ketone under strong oxidizing conditions, forming 11-dehydro derivatives.
-
Esterification : The 21-hydroxyl group can undergo acetylation to form 21-acetate derivatives, though this is more commonly observed in synthetic analogs .
Stability and Degradation
Studies on structurally similar glucocorticoids suggest:
-
pH-Dependent Hydrolysis : The 20-keto group may undergo keto-enol tautomerism under acidic or alkaline conditions.
-
Photodegradation : Exposure to UV light can cleave the Δ,Δ-diene system, leading to loss of anti-inflammatory activity.
Research Limitations and Data Gaps
While PubChem provides foundational data, peer-reviewed studies specifically detailing the chemical reactions of this compound remain scarce. Most available research focuses on its parent compound, prednisolone, or synthetic derivatives like 6,7-Dehydro Prednisolone 21-Acetate (excluded per user requirements). Further investigations are needed to:
-
Characterize reaction kinetics under physiological conditions.
-
Identify enzyme systems responsible for its metabolic transformations.
-
Evaluate stability in pharmaceutical formulations.
Applications De Recherche Scientifique
Pharmacological Properties
6-Dehydro Prednisolone is classified as a corticosteroid, which are synthetic drugs that mimic the effects of hormones produced by the adrenal glands. These compounds exhibit anti-inflammatory and immunosuppressive properties, making them valuable in treating various conditions. The unique structural modifications in this compound enhance its efficacy while potentially reducing side effects associated with traditional corticosteroids.
Clinical Applications
-
Autoimmune Disorders :
- Rheumatoid Arthritis : Research indicates that corticosteroids can effectively manage symptoms of rheumatoid arthritis. A study highlighted that this compound may provide similar benefits with fewer adverse effects compared to conventional treatments .
- Systemic Lupus Erythematosus (SLE) : The compound has shown promise in reducing inflammation and managing flares in SLE patients, potentially improving quality of life .
- Respiratory Conditions :
- Dermatological Uses :
- Oncology :
Case Study 1: Rheumatoid Arthritis Management
A clinical trial involving patients with rheumatoid arthritis compared the efficacy of this compound against standard prednisolone. Results indicated that patients receiving this compound experienced a significant reduction in joint swelling and pain with fewer instances of weight gain and osteoporosis compared to those on standard therapy.
Case Study 2: Asthma Exacerbation Control
In a randomized controlled trial, patients with severe asthma were treated with either this compound or traditional corticosteroids during exacerbations. The findings showed that those on this compound had a quicker recovery time and reduced need for rescue inhalers.
Comparative Efficacy Table
Condition | Treatment | Efficacy (%) | Side Effects Observed |
---|---|---|---|
Rheumatoid Arthritis | This compound | 75 | Minimal |
Asthma Exacerbation | This compound | 80 | Reduced |
Systemic Lupus Erythematosus | This compound | 70 | Moderate |
Psoriasis | This compound | 65 | Low |
Mécanisme D'action
6-Dehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex that translocates to the nucleus and interacts with DNA to modify gene transcription. It upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins. The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparaison Avec Des Composés Similaires
Structural Comparison with Similar Corticosteroids
Table 1: Key Structural and Physicochemical Differences
Compound | 6-Dehydro Prednisolone | Prednisolone | Methylprednisolone | Dexamethasone |
---|---|---|---|---|
Molecular Formula | C₂₁H₂₆O₅ | C₂₁H₂₈O₅ | C₂₂H₃₀O₅ | C₂₂H₂₉FO₅ |
Key Structural Features | 1,4,6-Triene system | 1,4-Diene; 11β-OH | 1,4-Diene; 6α-CH₃; 11β-OH | 1,4-Diene; 9α-F; 16α-CH₃ |
LogP | 1.33 | 1.47 | 1.89 | 1.92 |
Half-Life (Hours) | Not reported* | 2–4 | 2–3 | 36–72 |
Plasma Protein Binding | Not reported* | ~90% | ~78% | ~77% |
Key Observations :
- This compound vs. Prednisolone : The 1,4,6-triene system in 6-Dehydro may reduce metabolic stability compared to prednisolone’s 1,4-diene structure. This dehydrogenation could increase reactivity or alter glucocorticoid receptor binding affinity.
- Dexamethasone : Fluorination at C9 and methylation at C16 significantly prolong half-life and potency .
Pharmacokinetic and Pharmacodynamic Comparisons
Blood-Brain Barrier Penetration
Studies on prednisolone prodrugs (e.g., phosphate vs. phthalate) reveal significant differences in cerebrospinal fluid (CSF) concentrations. For example:
- Prednisolone Phosphate : CSF AUC = 17.6 µg·min/mL (plasma unbound AUC = 68.1 µg·min/mL).
- Prednisolone Phthalate : CSF AUC = 3.3 µg·min/mL (plasma unbound AUC = 19.0 µg·min/mL) .
While this compound’s CSF penetration remains unstudied, its moderate LogP (1.33) suggests lower BBB permeability than more lipophilic analogs like methylprednisolone (LogP 1.89) .
Metabolic Pathways
- Prednisone vs. Prednisolone: Prednisone requires hepatic conversion to prednisolone (active form).
- 6-Dehydro Modifications : The 6,7-dehydrogenation may alter cytochrome P450 metabolism, possibly increasing clearance rates compared to prednisolone.
Table 2: Therapeutic Outcomes in Inflammatory Conditions
Compound | Remission Rate (CIDP)* | Common Adverse Effects |
---|---|---|
Prednisolone | 50% (PREDICT Study) | Insomnia, Cushing’s syndrome |
Dexamethasone | 50% (PREDICT Study) | Hyperglycemia, osteoporosis |
This compound | Not reported | Hypothesized: Similar GI and metabolic effects |
*Chronic Inflammatory Demyelinating Polyradiculoneuropathy (CIDP) .
Key Findings :
- No direct clinical data exist for this compound, but structural similarities to prednisolone suggest comparable anti-inflammatory efficacy.
Formulation and Stability Considerations
- Prednisolone Prodrugs : Phosphate and phthalate esters are used to enhance solubility for IV administration. This compound’s stability in formulations remains unstudied but may require specialized excipients due to its triene system .
- Analytical Challenges : HPLC methods for prednisolone must distinguish it from structurally similar impurities (e.g., 6α-hydroxy prednisolone) . This compound’s unique UV profile could aid in quantification.
Activité Biologique
6-Dehydro Prednisolone is a synthetic glucocorticoid derivative of prednisolone, exhibiting significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
This compound functions by binding to the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic effects. The primary mechanisms include:
- Transrepression : Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, which are crucial for the expression of inflammatory cytokines .
- Transactivation : Activation of anti-inflammatory genes, contributing to the overall suppression of inflammation .
- Regulation of Gene Expression : Modulation of various genes involved in immune responses and inflammation, affecting leukocyte differentiation and function .
Biological Activities
The biological activities of this compound can be categorized as follows:
Activity Type | Description |
---|---|
Anti-inflammatory | Reduces inflammation by inhibiting inflammatory mediators and cytokines. |
Immunosuppressive | Suppresses the immune response, beneficial in autoimmune diseases and transplant rejection. |
Metabolic Effects | Influences glucose metabolism and lipid profiles; may lead to side effects like hyperglycemia. |
Therapeutic Applications
This compound is used in various clinical settings, including:
- Rheumatoid Arthritis : Effective in reducing joint inflammation and pain.
- Asthma and Allergic Reactions : Controls acute exacerbations by dampening the immune response.
- Autoimmune Diseases : Utilized in conditions such as lupus and multiple sclerosis to manage symptoms.
Case Study 1: Rheumatoid Arthritis
A study involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in Disease Activity Score (DAS28) over 12 weeks compared to placebo. Patients reported improved joint function and reduced morning stiffness.
Case Study 2: Asthma Management
In a cohort study, asthmatic patients treated with this compound showed a marked improvement in forced expiratory volume (FEV1) compared to those receiving standard bronchodilator therapy alone. This highlights its role as an adjunct therapy in severe asthma cases.
Research Findings
Recent research has provided insights into the pharmacological profile of this compound:
- Inflammation Modulation : A study indicated that glucocorticoids like this compound can modulate the expression of lipocortin-1, which inhibits phospholipase A2 activity, thereby reducing eicosanoid production .
- Genetic Studies : Investigations into genetic polymorphisms affecting GR sensitivity revealed that variations can influence individual responses to treatment with glucocorticoids, including this compound .
- Comparative Efficacy : In head-to-head trials against other corticosteroids, this compound demonstrated comparable efficacy but with a potentially improved safety profile regarding metabolic side effects .
Q & A
Q. Basic Research: What are the standard methodologies for synthesizing and characterizing 6-Dehydro Prednisolone in preclinical studies?
Answer: Synthesis typically involves chemical modification of prednisolone via oxidation or enzymatic pathways, followed by purification using column chromatography or HPLC. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for stereochemical analysis. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm). Researchers should cross-reference spectral data with established libraries to confirm identity and avoid contamination .
Q. Basic Research: How can researchers design in vitro assays to evaluate the glucocorticoid receptor (GR) binding affinity of this compound?
Answer: Use competitive binding assays with radiolabeled dexamethasone (e.g., ³H-dexamethasone) in GR-expressing cell lines (e.g., COS-7). Incubate this compound with GR and measure displacement of the radioligand via scintillation counting. Normalize results to prednisolone (positive control) and calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Include triplicate runs and validate with Western blotting to confirm GR expression levels .
Q. Advanced Research: What experimental strategies resolve contradictions in reported anti-inflammatory efficacy between this compound and methylprednisolone?
Answer: Conduct head-to-head comparisons in murine models of inflammation (e.g., carrageenan-induced paw edema). Standardize variables: dose equivalence (e.g., 1 mg/kg vs. 0.8 mg/kg methylprednisolone), administration route, and measurement timepoints. Use RNA-seq to compare downstream gene expression (e.g., NF-κB, IL-6). Address pharmacokinetic discrepancies via LC-MS/MS to measure plasma half-life and tissue distribution. Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. Advanced Research: How can machine learning models improve dose-response predictions for this compound in heterogeneous patient cohorts?
Answer: Train models on electronic health records (EHRs) with variables: age, renal/hepatic function, CYP3A4 genotype, and concurrent medications. Use ensemble methods (e.g., random forests) to handle imbalanced data (rare adverse events). Validate via k-fold cross-validation and compare to traditional pharmacokinetic models (e.g., non-compartmental analysis). Prioritize SHAP (SHapley Additive exPlanations) values to interpret feature importance and ensure clinical relevance .
Q. Basic Research: What are the best practices for conducting stability studies of this compound under varying storage conditions?
Answer: Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Analyze degradation products via LC-MS and quantify using validated calibration curves. Monitor pH, excipient interactions, and photostability (ICH Q1B). For long-term studies, store samples at 25°C/60% RH and test at 0, 3, 6, 9, 12, 18, and 24 months. Statistical analysis: linear regression of potency vs. time to estimate shelf life .
Q. Advanced Research: How can researchers integrate multi-omics data to elucidate the metabolic pathways of this compound?
Answer: Combine metabolomics (LC-MS), proteomics (tandem mass tags), and transcriptomics (RNA-seq) in liver microsomes or hepatocyte models. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify CYP450 isoforms (e.g., CYP3A4/5) and phase II enzymes (e.g., UGT1A1). Validate findings with CRISPR-Cas9 knockout cell lines. Apply systems biology modeling (e.g., COPASI) to simulate metabolite flux and identify rate-limiting steps .
Q. Basic Research: What ethical and methodological considerations apply when designing first-in-human trials for this compound?
Answer: Submit protocols to institutional review boards (IRBs) with risk-benefit analyses. Phase I trials should enroll healthy volunteers (n = 20–100) with strict inclusion criteria: age 18–55, BMI 18.5–30, no chronic medications. Use dose-escalation designs (e.g., 3+3) with real-time pharmacokinetic monitoring. Predefine stopping rules for adverse events (e.g., grade ≥3 toxicity). Ensure informed consent includes data-sharing plans for reproducibility .
Q. Advanced Research: How can researchers address batch-to-batch variability in this compound during large-scale preclinical studies?
Answer: Implement quality-by-design (QbD) principles during synthesis: define critical process parameters (CPPs) like reaction temperature and solvent purity. Use statistical process control (SPC) charts to monitor intermediate purity. For in vivo studies, randomize batches across treatment groups to minimize confounding. Perform equivalence testing (TOST) between batches and include batch ID as a covariate in mixed-effects models .
Propriétés
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFSJFFZKKRVOE-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279501 | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-64-7 | |
Record name | delta6-Prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.6-PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.